REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]2[CH:10]=[CH:9][C:8]([C:11]([OH:13])=[O:12])=[CH:7][C:4]=2[S:5][CH:6]=1.Cl.[CH3:15]O>>[CH3:15][O:12][C:11]([C:8]1[CH:9]=[CH:10][C:3]2[C:2]([CH3:1])=[CH:6][S:5][C:4]=2[CH:7]=1)=[O:13]
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Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
CC=1C2=C(SC1)C=C(C=C2)C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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the solution was heated
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Type
|
TEMPERATURE
|
Details
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under reflux for 4 hours
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Duration
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4 h
|
Type
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CUSTOM
|
Details
|
evaporated
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Type
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DISSOLUTION
|
Details
|
The residue was dissolved in ether
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Type
|
WASH
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Details
|
the solution was washed with water, sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=CC2=C(SC=C2C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |